molecular formula C21H17N5S B2778181 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-17-9

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2778181
CAS No.: 860610-17-9
M. Wt: 371.46
InChI Key: UNYXPIJCBSTUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrrole-substituted thienyl group at position 2 and a pyridinyl substituent at position 7. The unique substitution pattern of this compound—specifically the 2-pyridinyl group and the 2,5-dimethylpyrrole-linked thienyl moiety—may influence its electronic properties, solubility, and target binding.

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5S/c1-14-6-7-15(2)25(14)19-9-12-27-21(19)17-13-20-23-11-8-18(26(20)24-17)16-5-3-4-10-22-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYXPIJCBSTUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. The synthetic route might start with the formation of the pyrrole ring, followed by its functionalization with the thienyl group. The subsequent steps involve the cyclization of intermediates to form the pyrazolo[1,5-a]pyrimidine core. Reaction conditions usually include anhydrous environments, specific solvents like dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In industrial settings, large-scale production of this compound is optimized for efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors are employed. The industrial process might also involve purification steps using chromatography or recrystallization to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, typically at the pyrrole ring, using agents like hydrogen peroxide or chromium trioxide.

  • Reduction: Reduction reactions may involve the thienyl group or pyridine ring, often using sodium borohydride or lithium aluminium hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions occur readily, especially at the pyrrole and thienyl sites.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, chromium trioxide

  • Reducing agents: Sodium borohydride, lithium aluminium hydride

  • Solvents: Dichloromethane, acetonitrile

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. Oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols or amines. Substitution reactions might introduce new functional groups like halides or nitro groups.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as a ligand in coordination chemistry and catalysis.

  • Biology: Functions as a probe in biochemical assays to study protein-ligand interactions.

  • Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

  • Industry: Utilized in the development of advanced materials like organic semiconductors and photovoltaics.

Mechanism of Action

The mechanism

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered interest due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C24H22N4S
  • Molecular Weight: 398.52 g/mol
  • CAS Number: 439093-66-0

Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets, including kinases involved in cancer progression. The specific compound has shown potential as an inhibitor of the FLT3 kinase, a critical target in acute myeloid leukemia (AML). FLT3 mutations are associated with poor prognosis and higher relapse rates in AML patients. Studies have indicated that compounds within this class can exhibit significant inhibitory effects on FLT3 mutations, suggesting a promising avenue for therapeutic development.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings related to its kinase-inhibitory and antiproliferative activities:

Compound Target IC50 (μM) GI50 (μM)
This compoundFLT3-ITD4.56.0
FLT3-D835Y3.85.5
CDK2>20>20
MV4-111.93.4
MOLM-132.64.0

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity, while GI50 values indicate the concentration that inhibits cell growth by 50%.

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in treating AML:

  • FLT3 Inhibition Study : A study published in Nature demonstrated that derivatives similar to our compound exhibited nanomolar potency against FLT3 mutations. These findings suggest that such compounds could be developed into effective therapeutics for AML patients with FLT3 mutations .
  • Antiproliferative Activity : In a screening of various pyrazolo[1,5-a]pyrimidines against a panel of human cancer cell lines, the compound showed significant antiproliferative effects with GI50 values well below the threshold for clinical relevance .

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl vs. Phenyl Substituents: The 2-pyridinyl group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to 4-fluorophenyl (XLogP3 = 5.5 vs.
  • Hydroxyl vs. Alkyl Groups : Hydroxyl substitution at position 7 (e.g., CAS 439111-03-2) increases topological polar surface area (TPSA = 118 Ų), favoring membrane permeability but reducing blood-brain barrier penetration .

Pharmacological Profiles

  • PI3Kδ Inhibition: Fluorinated analogs (e.g., compound 12 in ) demonstrate nanomolar IC₅₀ values against PI3Kδ, with fluorination improving metabolic stability .
  • Imaging Applications : ¹⁸F-labeled pyrazolo[1,5-a]pyrimidines show tumor-specific uptake in murine models, though polar groups (e.g., carboxyl in [¹⁸F]5) reduce retention compared to esters ([¹⁸F]3) .

SAR Insights

  • Position 2 Modifications : A carbonyl group at C(2) (e.g., compound 13 in ) enhances kinase inhibitory activity by 2–3-fold compared to methylene analogs .
  • Position 7 Substituents : Pyridinyl groups (2-, 3-, or 4-isomers) improve target affinity over phenyl derivatives, likely due to π-π stacking and hydrogen-bond interactions with kinase ATP pockets .

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives like this compound?

The synthesis typically involves condensation of aminopyrazoles with dielectrophilic reagents to form the core structure, followed by substitution reactions to introduce functional groups. For example, the pyridinyl and thienyl-pyrrole substituents are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Ethanol or methanol under reflux conditions are common solvents, with yields optimized using catalysts like palladium for cross-coupling reactions .

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and aromaticity .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve crystal packing and bond angles (e.g., C–C bond lengths averaging 0.004 Å in related compounds) .
  • IR spectroscopy to identify functional groups like amines or carbonyls .

Q. What biological activities are reported for pyrazolo[1,5-a]pyrimidine analogs?

Derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance, trifluoromethyl-substituted analogs show kinase inhibition, while thiol-containing variants demonstrate antimicrobial activity . Specific activity depends on substituent interactions with targets like PI3Kδ or bacterial enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Suzuki reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions .
  • Temperature control : Reflux (80–100°C) balances reaction speed and decomposition risks. Example: 70% yield achieved for a thienyl-substituted analog under optimized Pd-catalyzed conditions .

Q. What methodologies resolve contradictions between computational and experimental bioactivity data?

  • Docking studies vs. in vitro assays : For PI3Kδ inhibitors, fluorine substitution improved binding affinity by 10-fold in simulations but showed lower cellular efficacy due to metabolic instability. This discrepancy was resolved by introducing fluorinated analogs with enhanced pharmacokinetic profiles .
  • SAR analysis : Comparing substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) clarifies bioactivity trends. For example, chlorophenyl groups enhance antibacterial activity due to increased lipophilicity .

Q. How do structural modifications impact pharmacological activity?

Substituent Activity Change Reference
Trifluoromethyl (-CF₃)↑ Kinase inhibition (IC₅₀: 0.2 μM)
Thiol (-SH)↑ Antimicrobial (MIC: 4 μg/mL)
Piperazine↑ Solubility and CNS penetration

Q. What strategies validate target engagement in cellular assays?

  • Fluorescence polarization to measure binding affinity to kinases .
  • Western blotting to assess downstream signaling (e.g., AKT phosphorylation inhibition) .
  • CRISPR knockouts of putative targets (e.g., PI3Kδ) confirm mechanism-specific effects .

Data Analysis & Contradictions

Q. How to address discrepancies in reported melting points or spectral data?

  • Recrystallization purity : Variations in melting points (e.g., 263–265°C vs. 266–268°C) often stem from solvent choice (ethanol vs. DMF) .
  • NMR solvent effects : Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.1–0.3 ppm, requiring internal standards for calibration .

Q. Why do some analogs show inconsistent activity across assays?

  • Cell line variability : Breast cancer cell lines (MCF-7 vs. MDA-MB-231) differ in receptor expression, affecting compound efficacy .
  • Redox conditions : Thiol-containing derivatives may oxidize in culture media, reducing activity unless stabilized with antioxidants .

Future Research Directions

Q. What unexplored structural motifs could enhance bioactivity?

  • Bicyclic substituents : Morpholine or piperazine rings improve solubility and blood-brain barrier penetration .
  • Halogenated analogs : Bromine or iodine at the 5-position may enhance photostability for in vivo imaging .

Q. How can computational tools accelerate lead optimization?

  • Machine learning models trained on pyrazolo[1,5-a]pyrimidine datasets predict ADMET properties (e.g., logP, CYP450 inhibition) .
  • MD simulations assess binding kinetics to dynamic targets like G-protein-coupled receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.